molecular formula C21H26O9 B12774271 7-Deoxynivalenol triacetate CAS No. 1930-11-6

7-Deoxynivalenol triacetate

Cat. No.: B12774271
CAS No.: 1930-11-6
M. Wt: 422.4 g/mol
InChI Key: DBXKOXMQDLHFME-SUZJGXHKSA-N
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Description

7-Deoxynivalenol triacetate is a mycotoxin produced by certain species of Fusarium fungiThis compound is primarily found in contaminated cereal grains and poses significant health risks due to its toxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deoxynivalenol triacetate typically involves the acetylation of deoxynivalenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient conversion of deoxynivalenol to its triacetate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the concentration of the compound and to minimize contamination .

Chemical Reactions Analysis

Types of Reactions

7-Deoxynivalenol triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Deoxynivalenol triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Deoxynivalenol triacetate involves the inhibition of protein synthesis by binding to the ribosome. This leads to ribotoxic stress, which disrupts cellular processes such as macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death. The compound also induces the expression of proinflammatory genes and promotes apoptosis in leukocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Deoxynivalenol triacetate is unique due to its specific acetylation pattern, which affects its toxicity and interaction with biological systems. Its distinct chemical structure allows for specific studies on the effects of acetylation on mycotoxin behavior and toxicity .

Properties

CAS No.

1930-11-6

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,10R,11S,12S)-10,11-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C21H26O9/c1-10-6-15-20(7-14(10)25,8-26-11(2)22)19(5)17(29-13(4)24)16(28-12(3)23)18(30-15)21(19)9-27-21/h6,15-18H,7-9H2,1-5H3/t15-,16-,17-,18-,19-,20-,21+/m1/s1

InChI Key

DBXKOXMQDLHFME-SUZJGXHKSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1=O)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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